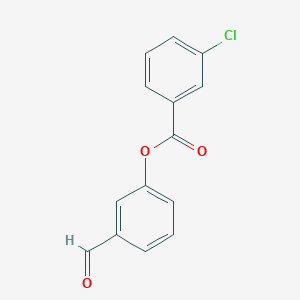

3-Formylphenyl 3-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-12-5-2-4-11(8-12)14(17)18-13-6-1-3-10(7-13)9-16/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTHYGUPQGFVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Formylphenyl 3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-Formylphenyl 3-chlorobenzoate, a chemical intermediate of interest in organic synthesis and medicinal chemistry. The document details the probable synthetic route, a representative experimental protocol, and relevant physicochemical data for the involved reagents.

Synthesis Pathway

The synthesis of this compound is achieved via an esterification reaction. The most direct and widely applicable method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base. In this case, 3-hydroxybenzaldehyde is acylated by 3-chlorobenzoyl chloride using an aqueous base, typically sodium hydroxide, to facilitate the reaction and neutralize the hydrochloric acid byproduct.

The reaction proceeds as follows: 3-hydroxybenzaldehyde is first treated with sodium hydroxide to form the more nucleophilic sodium phenoxide intermediate. This intermediate then attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, leading to the formation of the ester product and sodium chloride.

Physicochemical Data

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Reactant 1 | 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 106 | 240 |

| Reactant 2 | 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.02 | -1 | 224-225 |

| Product | This compound | C₁₄H₉ClO₃ | 260.67 | Not Available | Not Available |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on standard Schotten-Baumann reaction conditions.

Materials:

-

3-Hydroxybenzaldehyde

-

3-Chlorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-hydroxybenzaldehyde in a 10% aqueous solution of sodium hydroxide (approximately 2.5 equivalents). Cool the mixture to 0-5 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: To the cooled and stirring solution, add 1.05 equivalents of 3-chlorobenzoyl chloride dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring vigorously for 1-2 hours. The formation of a precipitate (the product) may be observed.

-

Work-up:

-

Extract the reaction mixture with dichloromethane or diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid chloride and 3-chlorobenzoic acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Expected ¹H NMR signals would include a singlet for the aldehyde proton (~10 ppm), and aromatic protons in the regions of 7-8.5 ppm.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong carbonyl stretch for the ester (~1735 cm⁻¹) and a carbonyl stretch for the aldehyde (~1700 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point Analysis: To determine the purity of the solid product.

Visualizations

Synthesis Pathway Diagram

Caption: Schotten-Baumann esterification of 3-hydroxybenzaldehyde.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

An In-depth Technical Guide to 3-Formylphenyl 3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-Formylphenyl 3-chlorobenzoate is not a widely cataloged chemical. As such, a specific CAS (Chemical Abstracts Service) number has not been assigned to it. This guide provides information on its constituent precursors, a proposed synthesis protocol, and data on closely related compounds.

Section 1: Identification and Registration

A definitive CAS number for this compound could not be located in publicly available databases. This suggests that it may be a novel compound or one that has not been registered for common commercial use.

For reference, the CAS numbers of its constituent precursors and a positional isomer are provided below:

| Compound Name | Role | CAS Number |

| 3-Chlorobenzoic acid | Precursor (Acid) | 535-80-8 |

| 3-Hydroxybenzaldehyde | Precursor (Phenol) | 100-83-4 |

| 3-Formylphenyl 2-chlorobenzoate | Positional Isomer | 444286-64-0[1] |

| Phenyl 3-chlorobenzoate | Related Compound | 41998-17-8[2] |

Due to the lack of a specific CAS number, there is no registration information available for this compound with regulatory bodies such as ECHA or the EPA.

Section 2: Physicochemical Data of Precursors

Quantitative data for the likely precursors of this compound are summarized below. This information is critical for designing a synthesis protocol and for safety considerations.

Table 1: Physicochemical Properties of Precursors

| Property | 3-Chlorobenzoic acid | 3-Hydroxybenzaldehyde |

| Molecular Formula | C₇H₅ClO₂[3] | C₇H₆O₂[4] |

| Molar Mass | 156.57 g/mol [3] | 122.12 g/mol |

| Appearance | White solid[3] | Colorless to light yellow crystalline solid[5] |

| Melting Point | 154 °C[3] | 106 °C[4] |

| Boiling Point | 275 °C[3] | 240 °C[4] |

| Solubility in Water | Poorly soluble[6][7] | Slightly soluble[5] |

| Density | 1.517 g/cm³[3] | 1.1179 g/cm³ (at 130 °C)[4] |

Section 3: Proposed Experimental Protocol for Synthesis

The following is a proposed method for the synthesis of this compound via Steglich esterification, a common method for forming an ester from an acid and an alcohol using a carbodiimide coupling agent and a catalyst.

Objective: To synthesize this compound from 3-chlorobenzoic acid and 3-hydroxybenzaldehyde.

Materials:

-

3-Chlorobenzoic acid (1.0 eq)

-

3-Hydroxybenzaldehyde (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzoic acid and 3-hydroxybenzaldehyde in anhydrous dichloromethane.

-

Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) to the solution with stirring.

-

Initiation of Reaction: Cool the flask in an ice bath (0 °C). In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 4: Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Synthesis

References

- 1. 3-FORMYLPHENYL 2-CHLOROBENZOATE | 444286-64-0 [m.chemicalbook.com]

- 2. Phenyl-3-chlorobenzoate | C13H9ClO2 | CID 11984386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. carlroth.com [carlroth.com]

- 7. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]

Spectroscopic analysis of 3-Formylphenyl 3-chlorobenzoate (NMR, IR, Mass Spec)

Spectroscopic Analysis of 3-Formylphenyl 3-chlorobenzoate: A Technical Guide

Introduction

This compound is an organic compound of interest in drug development and materials science. Its chemical structure, featuring an ester linkage between a 3-chlorobenzoyl group and a 3-formylphenyl group, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is crucial for researchers and scientists involved in the synthesis, characterization, and application of this and related molecules.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following tables summarize predicted spectroscopic values. These predictions are derived from the analysis of structurally similar compounds and the known effects of the constituent functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.05 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.20 | Triplet | 1H | H-2' (proton ortho to the ester on the 3-chlorobenzoyl ring) |

| ~8.05 | Doublet of Doublets | 1H | H-6' (proton ortho to the ester and meta to the chlorine) |

| ~7.85 | Triplet | 1H | H-2 (proton ortho to the formyl group on the 3-formylphenyl ring) |

| ~7.70 | Doublet of Doublets | 1H | H-6 (proton ortho to the ester linkage on the 3-formylphenyl ring) |

| ~7.60 | Triplet | 1H | H-5' (proton meta to both the ester and the chlorine) |

| ~7.50 | Doublet of Doublets | 1H | H-4' (proton para to the ester and meta to the chlorine) |

| ~7.40 | Triplet | 1H | H-5 (proton meta to both the formyl and ester groups) |

| ~7.30 | Doublet of Doublets | 1H | H-4 (proton para to the formyl group and meta to the ester) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~191.0 | Aldehydic Carbon (-C HO) |

| ~164.5 | Ester Carbonyl Carbon (-C OO-) |

| ~151.0 | C-3 (carbon attached to the ester on the 3-formylphenyl ring) |

| ~138.0 | C-1 (carbon attached to the formyl group) |

| ~135.0 | C-3' (carbon attached to the chlorine) |

| ~134.0 | C-1' (carbon attached to the ester on the 3-chlorobenzoyl ring) |

| ~133.5 | C-5' |

| ~130.0 | C-6' |

| ~129.5 | C-5 |

| ~128.0 | C-2' |

| ~127.5 | C-4 |

| ~125.0 | C-6 |

| ~122.0 | C-2 |

| ~120.0 | C-4' |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1735 | Strong | Ester C=O stretch |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1580 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Ester C-O stretch (asymmetric) |

| ~1100 | Strong | Ester C-O stretch (symmetric) |

| ~800-650 | Strong | Aromatic C-H out-of-plane bending |

| ~750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 260/262 | Moderate | [M]⁺˙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 139/141 | High | [ClC₆H₄CO]⁺ (3-chlorobenzoyl cation, base peak) |

| 121 | Moderate | [HOC₆H₄CHO]⁺˙ (from rearrangement) or [C₆H₄CHO]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 93 | Low | [C₆H₅O]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis: Esterification of 3-Formylphenol with 3-Chlorobenzoyl Chloride

A common method for the synthesis of this ester is the Schotten-Baumann reaction.[1][2]

-

Dissolution of Phenol : Dissolve 3-formylphenol (1 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Addition of Base : Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as a scavenger for the HCl byproduct.

-

Acylation : Slowly add 3-chlorobenzoyl chloride (1 equivalent) to the stirred solution at 0°C.

-

Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up : Wash the reaction mixture with dilute aqueous HCl, followed by aqueous sodium bicarbonate, and finally with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[3]

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 220-250 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrumentation : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Collect a background spectrum of the empty sample compartment (or a blank KBr pellet).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[6]

-

Ionization (Electron Ionization - EI) :

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow from synthesis to structural elucidation.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation pathway in EI-MS.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Solubility and stability of 3-Formylphenyl 3-chlorobenzoate

An In-depth Technical Guide on the Physicochemical Properties of 3-Formylphenyl 3-chlorobenzoate

Abstract

This compound is an aromatic ester containing both an aldehyde and a chloro functional group. This document provides a detailed overview of its predicted solubility and stability characteristics, which are crucial for its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from structurally related compounds and fundamental chemical principles. It also outlines standard experimental protocols for determining these properties.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 260.67 g/mol . Its structure, featuring a phenyl benzoate core with formyl and chloro substituents, suggests a compound with limited aqueous solubility and moderate stability, highly dependent on the environmental conditions.

| Parameter | Predicted Value | Basis for Prediction |

| Molecular Formula | C14H9ClO3 | - |

| Molecular Weight | 260.67 g/mol | - |

| Appearance | White to off-white solid | Based on similar aromatic esters |

| Melting Point | Not available; likely >100 °C | Based on substituted phenyl benzoates |

| pKa | Not available; no ionizable groups | The aldehyde proton is not acidic |

| LogP | ~3.5-4.5 | Estimated based on the hydrophobicity of the chloro and benzoate moieties |

Solubility Profile

The solubility of this compound is expected to be low in aqueous solutions due to its predominantly hydrophobic nature. The presence of the polar formyl group may slightly enhance its solubility in polar organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Very low (<0.1 mg/mL) | The hydrophobic benzene rings and the chloro substituent dominate the molecule's character. |

| Methanol | Moderately soluble | The polar hydroxyl group of methanol can interact with the ester and formyl groups. |

| Ethanol | Moderately soluble | Similar to methanol, ethanol can engage in polar interactions. |

| Acetone | Soluble | The polar aprotic nature of acetone is suitable for dissolving aromatic esters. |

| Dichloromethane | Soluble | A non-polar organic solvent that can effectively solvate the aromatic rings. |

| Dimethyl Sulfoxide (DMSO) | Highly soluble | A polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| Hexane | Sparingly soluble to insoluble | The polarity of the ester and formyl groups is too high for this non-polar solvent. |

Stability Profile

The stability of this compound is primarily dictated by the ester linkage, which is susceptible to hydrolysis. The formyl group can also undergo oxidation.

| Condition | Predicted Stability | Degradation Pathway |

| Acidic pH | Labile | Acid-catalyzed hydrolysis of the ester bond to form 3-formylphenol and 3-chlorobenzoic acid. |

| Neutral pH | Relatively stable | Slow hydrolysis of the ester bond may occur over extended periods. |

| Basic pH | Highly labile | Base-catalyzed (saponification) hydrolysis of the ester bond, which is typically much faster than acid-catalyzed hydrolysis. |

| Temperature | Degradation at elevated temperatures | Thermal decomposition may occur, and the rate of hydrolysis will increase with temperature. |

| Light (Photostability) | Potentially labile | Aromatic compounds can be susceptible to photodegradation. The presence of the chromophoric formyl and benzoate groups may lead to reactivity upon exposure to UV light. |

| Oxidative Stress | Potentially labile | The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid group, forming 3-(3-chlorobenzoyloxy)benzoic acid. |

Experimental Protocols

The following are standard methodologies for experimentally determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and pathways of a compound under stress conditions.

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Hydrolysis: Diluted with a strong acid (e.g., 0.1 M HCl) and heated.

-

Basic Hydrolysis: Diluted with a strong base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treated with an oxidizing agent (e.g., 3% H2O2).

-

Thermal Degradation: The solid compound or a solution is heated in an oven.

-

Photodegradation: A solution is exposed to a controlled light source (e.g., Xenon lamp) that mimics sunlight.

-

-

Time Points: Samples are taken at various time points from each stress condition.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Caption: Logical diagram of forced degradation studies for stability assessment.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be the hydrolysis of the ester bond.

Caption: Predicted hydrolytic degradation pathway of this compound.

Conclusion

In-depth Technical Guide: 3-Formylphenyl 3-chlorobenzoate Mechanism of Action

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological activities and mechanism of action for 3-Formylphenyl 3-chlorobenzoate. To date, no publicly available research data, experimental protocols, or established signaling pathways are specifically associated with this compound.

While the chemical structure of this compound is defined, extensive searches of scientific databases and literature have not yielded any studies detailing its biological evaluation. Consequently, information regarding its enzyme inhibition, cellular effects, or potential therapeutic targets is currently unavailable. This lack of data prevents the construction of a detailed technical guide as requested.

Research is available for structurally related but distinct molecules, such as other chlorobenzoate derivatives. For instance, studies have explored the metabolism of various chlorobenzoates by microorganisms and the synthesis and biological screening of more complex molecules that incorporate a chlorobenzoate moiety. However, the presence of the formyl group on the phenyl ester portion of this compound introduces a unique chemical feature that precludes direct extrapolation from the biological activities of other related compounds. The specific stereochemistry and electronic properties resulting from this substitution pattern necessitate dedicated biological investigation.

Without any experimental evidence, it is not possible to provide the following components of the requested technical guide:

-

Quantitative Data Presentation: No IC50, EC50, binding affinity, or other quantitative metrics have been published for this compound.

-

Experimental Protocols: As no studies have been reported, there are no established methodologies for assays involving this specific compound.

-

Signaling Pathway and Workflow Diagrams: The absence of any known biological targets or effects means that no signaling pathways or experimental workflows can be depicted.

This document serves to highlight the current void in the scientific understanding of this compound's mechanism of action. Future research, including initial biological screening, target identification studies, and subsequent mechanistic investigations, would be required to generate the data necessary to produce the requested in-depth technical guide. We encourage researchers and drug development professionals interested in this molecule to undertake foundational studies to elucidate its potential biological functions.

An In-Depth Technical Guide on the Potential Biological Activity of 3-Formylphenyl 3-chlorobenzoate

Disclaimer: As of the latest literature review, no specific biological activity or pharmacological studies for the compound 3-Formylphenyl 3-chlorobenzoate have been published. This document, therefore, serves as a prospective technical guide for researchers and drug development professionals. It outlines potential biological activities based on the known effects of structurally related compounds and provides detailed, generalized experimental protocols for its investigation.

Introduction

This compound is an aromatic ester. Its structure, combining a formylphenyl group and a chlorobenzoate moiety, suggests the potential for a range of biological activities. The formyl group can be reactive and may participate in various biological interactions, while halogenated benzoates are known to possess antimicrobial and other pharmacological properties. This guide will explore the putative biological activities of this compound and provide a framework for its systematic evaluation.

Putative Biological Activities

Based on the biological activities of structurally analogous compounds, this compound could be investigated for the following properties:

-

Antimicrobial Activity: Derivatives of 2-chlorobenzoic acid have demonstrated antimicrobial effects. The presence of the 3-chlorobenzoate group in the target molecule suggests a potential for antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Substituted benzoyl phenyl benzoates have been explored for their anti-inflammatory potential.

-

Cytotoxic Activity: Various substituted phenyl benzoates and formyl-containing aromatic compounds have exhibited cytotoxicity against different cancer cell lines.

Proposed Experimental Investigation

A systematic investigation of the biological activity of this compound would involve a series of in vitro assays.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound like this compound.

Caption: General workflow for the biological evaluation of a novel compound.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

-

Serial Dilutions: Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the prepared inoculum to each well.

-

Controls: Include positive controls (microorganisms with no compound) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer and normal cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, A549)

-

Normal human cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting a dose-response curve.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data |

| Escherichia coli | ATCC 25922 | Data |

| Candida albicans | ATCC 90028 | Data |

| Aspergillus niger | ATCC 16404 | Data |

Table 2: Cytotoxic Activity (IC50) of this compound

| Cell Line | Type | IC50 (µM) |

| HeLa | Cervical Cancer | Data |

| A549 | Lung Cancer | Data |

| HEK293 | Normal Kidney | Data |

Hypothetical Signaling Pathway

Should this compound exhibit significant cytotoxic activity, further studies would be required to elucidate its mechanism of action. Based on the activities of some substituted benzoates, a hypothetical pathway involving the induction of apoptosis is presented below.

Caption: Hypothetical apoptotic signaling pathway induced by the compound.

Conclusion

While there is currently no published data on the biological activity of this compound, its chemical structure suggests that it may possess antimicrobial, anti-inflammatory, and/or cytotoxic properties. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the systematic investigation of this compound. Should initial screenings yield positive results, further in-depth studies will be warranted to determine its mechanism of action and potential as a therapeutic agent.

An In-depth Technical Guide to 3-Formylphenyl 3-chlorobenzoate and Its Analogs

Disclaimer: Extensive searches of scientific and patent literature have yielded no specific data regarding the discovery, history, synthesis, or biological activity of 3-Formylphenyl 3-chlorobenzoate . This document therefore provides a detailed overview of its potential precursors and closely related chemical analogs. All information presented herein is for research and informational purposes only.

This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the chemical and biological properties of compounds structurally related to the requested molecule.

Hypothetical Synthesis of this compound

While no specific synthesis for this compound has been documented, a plausible synthetic route would involve the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride. The latter can be prepared from 3-chlorobenzoic acid.

Proposed Experimental Protocol:

-

Preparation of 3-chlorobenzoyl chloride: 3-Chlorobenzoic acid would be refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene). The reaction would proceed until the evolution of HCl or SO₂ gas ceases. The excess chlorinating agent and solvent would then be removed under reduced pressure to yield crude 3-chlorobenzoyl chloride, which could be purified by distillation.

-

Esterification: 3-Hydroxybenzaldehyde would be dissolved in a suitable aprotic solvent (e.g., pyridine or triethylamine in dichloromethane) to act as a base and catalyst. The prepared 3-chlorobenzoyl chloride would then be added dropwise to this solution, likely at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be washed sequentially with dilute acid (to remove the basic catalyst), water, and brine. The organic layer would be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent evaporated to yield the crude product. Purification of the final compound, this compound, would likely be achieved through column chromatography or recrystallization.

Caption: Hypothetical synthesis of this compound.

Closely Related Compounds: A Technical Overview

Given the absence of data on the target molecule, this section details the properties and synthesis of its constituent precursors and structural analogs.

3-Hydroxybenzaldehyde

A key potential starting material for the synthesis of this compound.

Table 1: Physicochemical Properties of 3-Hydroxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 100-83-4 | [1][2] |

| Molecular Formula | C₇H₆O₂ | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Appearance | Colorless to light beige crystalline solid | [1][2][3] |

| Melting Point | 106 °C | [1] |

| Boiling Point | 240 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone. | [3] |

Synthesis and Biological Activity:

-

Synthesis: It can be prepared from 3-nitrobenzaldehyde through a sequence of nitro group reduction, diazotization of the resulting amine, and subsequent hydrolysis[1]. Industrial production methods include the nitration, reduction, and diazotization/hydrolysis of benzaldehyde, or the acetylation, chlorination, and hydrolysis of m-cresol[4].

-

Biological Activity: 3-Hydroxybenzaldehyde has demonstrated vasculoprotective effects by reducing the proliferation of vascular smooth muscle cells and inflammation in endothelial cells[1][5]. It also shows antioxidant and antibacterial properties[5]. It is a substrate for the enzyme aldehyde dehydrogenase (ALDH) in both rats and humans[6][7]. Due to its biological activities, it is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents[2][8].

3-Chlorobenzoic Acid

The precursor to the acyl chloride needed for the hypothetical esterification.

Table 2: Physicochemical Properties of 3-Chlorobenzoic Acid

| Property | Value | Reference(s) |

| CAS Number | 535-80-8 | [9] |

| Molecular Formula | C₇H₅ClO₂ | [9] |

| Molecular Weight | 156.57 g/mol | [9] |

| Appearance | White to off-white crystalline solid/powder | [9][10] |

| Melting Point | 154 °C | [9] |

| Boiling Point | 275 °C | [9] |

| Solubility | Limited solubility in water (0.45 g/L), more soluble in polar organic solvents. | [10][11] |

Synthesis and Biological Activity:

-

Synthesis: A common method for its preparation is the oxidation of 3-chlorotoluene[9]. It can also be synthesized from 5-chloroanthranilic acid by reaction with sodium nitrite in sulfuric acid and isopropanol[12].

-

Biological Activity: 3-Chlorobenzoic acid is utilized as an intermediate in the manufacturing of pharmaceuticals (such as NSAIDs and antifungal agents), agrochemicals, and dyes[10][13]. It has shown antifungal activity against various Aspergillus species[13]. It is also a known metabolite of the drug bupropion[9].

Phenyl 3-chlorobenzoate

A close structural analog, lacking the formyl group on the phenyl ester moiety.

Table 3: Physicochemical Properties of Phenyl 3-chlorobenzoate

| Property | Value | Reference(s) |

| CAS Number | 41998-17-8 | [14] |

| Molecular Formula | C₁₃H₉ClO₂ | [14] |

| Molecular Weight | 232.66 g/mol | [14] |

| Appearance | Yellow to white solid | [15] |

| Melting Point | 57-60 °C | [15] |

| Boiling Point | Not available | [15] |

Synthesis and Biological Activity:

-

Synthesis: While a specific protocol was not found in the search results, it would be synthesized via the esterification of phenol with 3-chlorobenzoyl chloride.

-

Biological Activity: There is no specific information available in the provided search results regarding the biological activity of Phenyl 3-chlorobenzoate.

Methyl 3-chlorobenzoate

Another structural analog where the 3-formylphenyl group is replaced by a methyl group.

Table 4: Physicochemical Properties of Methyl 3-chlorobenzoate

| Property | Value | Reference(s) |

| CAS Number | 2905-65-9 | [16][17][18] |

| Molecular Formula | C₈H₇ClO₂ | [16][17] |

| Molecular Weight | 170.59 g/mol | [16][17][18] |

| Appearance | Colorless to brown liquid or solid | [17] |

| Melting Point | 21 °C | [16][17][18] |

| Boiling Point | 231 °C | [16][17] |

| Density | 1.227 g/mL at 25 °C | [18] |

Synthesis and Biological Activity:

-

Synthesis: One described synthesis involves heating a copper salt with an isopropyl group and ethyl esters in benzene[16].

-

Biological Activity: Methyl 3-chlorobenzoate is used in the synthesis of salicylhydroxamic acid and has been shown to be an effective inhibitor of soil microorganisms[16]. It serves as an important intermediate in the production of pharmaceuticals and agrochemicals[19].

Conclusion

While a comprehensive guide on this compound cannot be provided due to the lack of available data, this document offers a thorough examination of its likely precursors and closest structural analogs. The data and hypothetical synthetic pathway presented here can serve as a valuable starting point for researchers interested in the synthesis and evaluation of this novel compound. Further experimental investigation is required to determine the actual properties, synthetic feasibility, and potential biological activities of this compound.

References

- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. guidechem.com [guidechem.com]

- 11. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]

- 14. Phenyl-3-chlorobenzoate | C13H9ClO2 | CID 11984386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. hoffmanchemicals.com [hoffmanchemicals.com]

- 16. Methyl 3-chlorobenzoate | 2905-65-9 | FM71227 | Biosynth [biosynth.com]

- 17. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Methyl 3-chlorobenzoate 98 2905-65-9 [sigmaaldrich.com]

- 19. nbinno.com [nbinno.com]

A Theoretical and Computational Investigation of 3-Formylphenyl 3-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 3-Formylphenyl 3-chlorobenzoate, a novel aromatic ester. In the absence of direct experimental data, this document constructs a detailed profile of the molecule's expected properties through established chemical principles and data extrapolated from analogous compounds. The guide covers a plausible synthetic route, predicted spectroscopic data (FT-IR, ¹H NMR, and ¹³C NMR), theoretical structural analysis via Hirshfeld surface analysis, and a framework for advanced computational studies, including Density Functional Theory (DFT) and molecular docking. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound, providing a roadmap for future experimental and computational investigations.

Introduction

Aromatic esters are a significant class of organic compounds with wide-ranging applications in materials science, pharmacology, and synthetic chemistry. The molecule this compound incorporates several key functional groups: a benzoate ester linkage, a formyl (aldehyde) group, and a chloro substituent. This combination suggests a potential for interesting electronic properties, specific intermolecular interactions, and diverse biological activities. The formyl group can act as a hydrogen bond acceptor and is a precursor for various other functional groups, while the chloro-substituent can influence the molecule's lipophilicity and electronic nature, potentially impacting its reactivity and biological interactions.

This guide outlines the theoretical underpinnings for the study of this compound, providing predicted data and detailed protocols to guide future research.

Synthesis and Experimental Protocol

The most direct and common method for synthesizing aromatic esters is the acylation of a phenol with an acyl chloride.[1][2] For this compound, this involves the reaction of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[1]

Proposed Synthetic Scheme

The esterification reaction can be depicted as follows:

-

Reactants: 3-Hydroxybenzaldehyde[3][4], 3-Chlorobenzoyl chloride[5][6]

-

Product: this compound

-

Byproduct: Hydrochloric acid (HCl)

Detailed Experimental Protocol (Generalized)

-

Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxybenzaldehyde (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1 eq.), to the solution and stir at 0 °C (ice bath).

-

Acylation: Slowly add a solution of 3-chlorobenzoyl chloride (1.05 eq.) in the same anhydrous solvent to the reaction mixture dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The final product's identity and purity should be confirmed using spectroscopic methods (FT-IR, NMR) and mass spectrometry.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps for the synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on known values for aromatic esters, aldehydes, and chloro-substituted aromatic compounds.[7][8][9][10]

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2850 - 2750 | Aldehyde C-H Stretch (Fermi doublet) | Weak |

| ~1735 | Ester C=O Stretch | Strong |

| ~1700 | Aldehyde C=O Stretch | Strong |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium |

| 1300 - 1250 | Ester C-C-O Asymmetric Stretch | Strong |

| 1150 - 1100 | Ester O-C-C Symmetric Stretch | Strong |

| 800 - 650 | Aromatic C-H Out-of-Plane Bend | Strong |

| ~750 | C-Cl Stretch | Medium |

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde Proton (-CHO) |

| ~8.2 - 7.4 | m | 8H | Aromatic Protons (H on both rings) |

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde Carbonyl Carbon (CHO) |

| ~164 | Ester Carbonyl Carbon (C=O) |

| ~152 | Aromatic C-O (ester linkage) |

| ~135 | Aromatic C-Cl |

| ~138 - 120 | Aromatic Carbons (10 C) |

Theoretical Structural Analysis

While an experimental crystal structure is definitive, theoretical analysis can predict the molecular geometry and the nature of intermolecular interactions that govern crystal packing.

Molecular Geometry

The molecule is expected to be non-planar. The dihedral angle between the two aromatic rings will be influenced by the ester linkage, which allows for rotational freedom. The planarity of each substituted benzene ring will be largely maintained.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice.[11][12][13] By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a "fingerprint plot" is generated that summarizes all intermolecular contacts. For this compound, this analysis would be crucial to understanding the roles of weak interactions like C-H···O, C-H···π, and potential halogen interactions (C-Cl···π).

Predicted Intermolecular Contact Contributions

Based on analyses of similar aromatic esters, the following contributions to the overall Hirshfeld surface are predicted.[12][13]

| Intermolecular Contact | Predicted Contribution (%) | Description |

| H···H | 40 - 50% | General van der Waals forces, dominant contact. |

| O···H / H···O | 20 - 30% | C-H···O hydrogen bonds involving ester and formyl oxygens. |

| C···H / H···C | 15 - 25% | Contacts involving aromatic rings (π-stacking). |

| Cl···H / H···Cl | 5 - 10% | Weak halogen-hydrogen interactions. |

| C···C | < 5% | Indicates π-π stacking interactions. |

| Cl···C / C···Cl | < 5% | Potential halogen-π interactions. |

Computational Studies Protocol

Computational chemistry provides deep insights into the electronic structure, reactivity, and potential bioactivity of a molecule.[14][15][16]

Density Functional Theory (DFT)

A DFT study would elucidate the molecule's electronic properties.

-

Methodology:

-

Geometry Optimization: Perform full geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).

-

Frequency Calculation: Confirm the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies.

-

Electronic Properties: Calculate properties such as HOMO-LUMO energy gap (to assess chemical reactivity and stability), molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack, and Mulliken atomic charges.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[14][15][17] Given the presence of functional groups found in various enzyme inhibitors, a hypothetical docking study could explore its potential as a therapeutic agent.

-

Methodology:

-

Target Selection: Choose a relevant protein target. For instance, based on similar structures, a target could be an enzyme like a kinase or a protease.

-

Ligand Preparation: Prepare the 3D structure of this compound, optimize its geometry, and assign appropriate charges.

-

Protein Preparation: Prepare the crystal structure of the target protein by removing water molecules, adding hydrogen atoms, and defining the binding site (active site).

-

Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to perform the docking calculations.

-

Analysis: Analyze the resulting poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.

-

Theoretical Studies Workflow

Caption: A workflow diagram outlining the major components of a theoretical study on the title compound.

Potential Biological Significance

While speculative, the structural motifs of this compound allow for hypotheses regarding its biological activity. Benzoate derivatives are known to exhibit a wide range of activities, including antimicrobial and anti-inflammatory effects. The aldehyde group is highly reactive and can participate in covalent bonding with biological nucleophiles, a mechanism used by some enzyme inhibitors. A plausible, though hypothetical, mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or inflammation, such as the NF-κB pathway.

Hypothetical Signaling Pathway Modulation

Caption: A hypothetical mechanism where the compound may inhibit the IKK complex, preventing NF-κB activation.

Conclusion

This technical guide has established a comprehensive theoretical framework for the study of this compound. By providing a plausible synthetic route, predicted spectroscopic data, and detailed protocols for structural and computational analysis, this document serves as a valuable starting point for any research group aiming to synthesize and characterize this novel compound. The outlined theoretical studies, from DFT to molecular docking, pave the way for a deeper understanding of its electronic properties and potential biological applications, encouraging further investigation into this promising area of chemical research.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 3. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chlorobenzoyl chloride | 618-46-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum: Esters [quimicaorganica.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure and Hirshfeld surface analysis of 3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DFT Based Pharmacokinetic, Molecular Docking, and ADMET Studies of Some Glucopyranoside Esters | Journal of Applied Science & Process Engineering [publisher.unimas.my]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Laboratory Synthesis of 3-Formylphenyl 3-chlorobenzoate

Abstract

This document provides a detailed protocol for the laboratory synthesis of 3-Formylphenyl 3-chlorobenzoate, a benzoate ester with potential applications in organic synthesis and drug discovery. The synthesis is achieved through a two-step process commencing with the conversion of 3-chlorobenzoic acid to its corresponding acid chloride, followed by an esterification reaction with 3-hydroxybenzaldehyde. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction monitoring, product isolation, and purification.

Introduction

This compound is an aromatic ester containing both an aldehyde and a chloro functional group. These functionalities make it a versatile intermediate for further chemical modifications, potentially serving as a building block in the synthesis of more complex molecules, including pharmaceutical agents and materials with specific optical or electronic properties. The synthesis strategy employed is a classic esterification, which is a fundamental and widely utilized transformation in organic chemistry.

Reaction Scheme

The overall synthesis is depicted in the following two-step reaction scheme:

Step 1: Synthesis of 3-chlorobenzoyl chloride

Step 2: Synthesis of this compound

Experimental Protocol

Materials and Equipment

-

Reagents:

-

3-Chlorobenzoic acid (≥98%)

-

Thionyl chloride (SOCl₂, ≥99%)

-

3-Hydroxybenzaldehyde (≥98%)

-

Pyridine (anhydrous, ≥99.8%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Equipment:

-

Round-bottom flasks

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Synthesis of 3-chlorobenzoyl chloride (Step 1)

-

In a fume hood, place 3-chlorobenzoic acid (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.

-

Add thionyl chloride (2.0-3.0 eq) to the flask.

-

Attach a reflux condenser fitted with a drying tube.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure. The crude 3-chlorobenzoyl chloride is a liquid and can be used in the next step without further purification.

Synthesis of this compound (Step 2)

-

Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.1 eq) to the solution and cool the flask in an ice bath to 0 °C.

-

Slowly add the crude 3-chlorobenzoyl chloride (1.05 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

| Parameter | 3-Chlorobenzoic Acid | 3-Hydroxybenzaldehyde | This compound (Expected) |

| Molecular Formula | C₇H₅ClO₂ | C₇H₆O₂ | C₁₄H₉ClO₃ |

| Molar Mass ( g/mol ) | 156.57 | 122.12 | 260.67 |

| Appearance | White powder | Tan solid | Off-white to pale yellow solid |

| Melting Point (°C) | 153-156 | 106 | (To be determined) |

| Boiling Point (°C) | 290 | 240 | (To be determined) |

| Yield (%) | N/A | N/A | (To be determined, typically >80%) |

| Purity (%) | ≥98 | ≥98 | >95% (after purification) |

Visualizations

Logical Workflow of Synthesis

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) spectroscopy: To identify the characteristic functional groups (e.g., ester C=O stretch, aldehyde C=O and C-H stretches, C-Cl stretch).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the solid product.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on the specific laboratory conditions and available equipment.

Application Notes and Protocols: 3-Formylphenyl 3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Formylphenyl 3-chlorobenzoate in organic synthesis. Due to the limited availability of published data on this specific compound, this document presents a proposed synthesis and hypothesizes its application as a versatile bifunctional building block. The protocols provided are based on established synthetic methodologies for structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be readily achieved via the esterification of 3-hydroxybenzaldehyde with 3-chlorobenzoyl chloride in the presence of a base.

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

| Parameter | Value |

| Reactants | 3-Hydroxybenzaldehyde (1.0 eq), 3-Chlorobenzoyl chloride (1.1 eq) |

| Base | Pyridine (1.5 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Hypothetical Yield | 85-95% |

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add pyridine (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add 3-chlorobenzoyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis

The presence of two distinct functional groups, an aldehyde and a chloro-substituted benzoate ester, makes this compound a valuable intermediate for the synthesis of a variety of more complex molecules.

Olefination Reactions

The aldehyde functionality can readily undergo olefination reactions, such as the Wittig reaction, to introduce a carbon-carbon double bond.

dot

Caption: Wittig olefination of this compound.

Experimental Protocol: Wittig Reaction

| Parameter | Value |

| Reactants | This compound (1.0 eq), Wittig Ylide (1.2 eq) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Hypothetical Yield | 70-85% |

Procedure:

-

To a solution of the appropriate phosphonium salt in dry THF, add a strong base (e.g., n-BuLi or NaH) at 0 °C to generate the Wittig ylide.

-

Stir the mixture for 30 minutes, then add a solution of this compound (1.0 eq) in dry THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Reductive Amination

The aldehyde group can be converted to an amine via reductive amination, providing a route to secondary and tertiary amines.

dot

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

| Parameter | Value |

| Reactants | This compound (1.0 eq), Amine (1.1 eq) |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) |

| Solvent | Dichloroethane (DCE) |

| Temperature | Room Temperature |

| Reaction Time | 4-8 hours |

| Hypothetical Yield | 65-80% |

Procedure:

-

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Synthesis of Heterocycles

This compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, a Fischer indole synthesis could be envisioned after conversion of the aldehyde to a suitable ketone derivative. A more direct approach would be a condensation reaction with a binucleophile.

Experimental Protocol: Synthesis of a Quinazoline Derivative

| Parameter | Value |

| Reactants | This compound (1.0 eq), 2-Aminobenzamide (1.0 eq) |

| Catalyst | p-Toluenesulfonic acid (p-TSA) (0.1 eq) |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 12-24 hours |

| Hypothetical Yield | 50-70% |

Procedure:

-

A mixture of this compound (1.0 eq), 2-aminobenzamide (1.0 eq), and p-TSA (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

After 12-24 hours, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash with cold toluene.

-

The crude product can be further purified by recrystallization.

Conclusion

This compound is a promising bifunctional building block for organic synthesis. Its aldehyde and chloro-substituted benzoate ester moieties can be selectively transformed to generate a diverse range of complex molecules, making it a valuable tool for medicinal chemistry and materials science research. The protocols outlined in these notes provide a foundation for the exploration of its synthetic utility.

Application Notes and Protocols: 3-Formylphenyl 3-chlorobenzoate as a Versatile Building Block for Complex Molecule Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 3-Formylphenyl 3-chlorobenzoate is limited in publicly available literature. The following application notes and protocols are based on established chemical principles and data from closely related analogs, such as other formylphenyl chlorobenzoates and chloro-containing aromatic compounds. These should serve as a guide for research and development, with the understanding that specific reaction conditions may require optimization.

Introduction

This compound is a bifunctional aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring an aldehyde group and a chlorinated benzoate ester, offers two distinct reactive sites for orthogonal chemical transformations. The formyl group can participate in a wide array of reactions, including reductive aminations, Wittig reactions, and various condensations, to introduce diverse functionalities. The chloro-substituted phenyl ring and the ester linkage also provide handles for further modifications, such as cross-coupling reactions and amide bond formations, making it a valuable scaffold in medicinal chemistry and materials science.

The presence of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.[1] This makes chloro-containing building blocks like this compound particularly attractive in drug discovery programs.[1]

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₁₄H₉ClO₃ | - |

| Molecular Weight | 260.67 g/mol | - |

| Appearance | Off-white to pale yellow solid | General observation for similar aromatic aldehydes and esters |

| Melting Point | 80-100 °C | Inferred from related solid aromatic esters |

| Boiling Point | > 300 °C | Inferred from related high molecular weight esters |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | General solubility of aromatic esters |

Table 2: Representative Spectroscopic Data for a Related Compound (4-Formylphenyl 4-chlorobenzoate)[3]

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm): 7.0-8.5 (aromatic protons), 9.9-10.1 (aldehyde proton) |

| ¹³C NMR | Expected chemical shifts (δ, ppm): 120-140 (aromatic carbons), 163-166 (ester carbonyl), 190-192 (aldehyde carbonyl) |

| IR (KBr, cm⁻¹) | ~1735 (ester C=O stretch), ~1700 (aldehyde C=O stretch), ~1270 (C-O stretch), ~750 (C-Cl stretch) |

| Mass Spec (EI) | m/z (%): 260 (M+), 139 (chlorobenzoyl fragment), 121 (formylphenyl fragment) |

Applications in Complex Molecule Synthesis

The dual reactivity of this compound allows for its use in a variety of synthetic strategies to build complex molecular architectures.

Synthesis of Novel Schiff Bases and Heterocycles

The aldehyde functionality serves as a key handle for the synthesis of imines (Schiff bases) through condensation with primary amines. These intermediates can be further cyclized to generate a diverse range of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.

Elaboration via Wittig and Related Carbonyl Olefinations

The formyl group can be readily converted to a carbon-carbon double bond using Wittig, Horner-Wadsworth-Emmons, or other related olefination reactions. This provides a powerful tool for extending the carbon skeleton and introducing new functional groups.

Reductive Amination for Amine Synthesis

Reductive amination of the aldehyde with primary or secondary amines provides a straightforward route to secondary and tertiary amines, respectively. This reaction is widely used in the synthesis of pharmaceutical intermediates.

Cross-Coupling Reactions

The chloro-substituent on the benzoate ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the formation of C-C and C-N bonds.

Experimental Protocols

The following are detailed, generalized protocols for key transformations involving a formylphenyl chlorobenzoate building block.

Protocol 1: Synthesis of this compound

This protocol describes a standard esterification procedure between 3-hydroxybenzaldehyde and 3-chlorobenzoyl chloride.

Materials:

-

3-Hydroxybenzaldehyde

-

3-Chlorobenzoyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol details the condensation of this compound with a primary amine to form a Schiff base.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Ethanol or Methanol

-

Catalytic amount of acetic acid

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add aniline (1.05 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Yield: 70-90%

Protocol 3: Reductive Amination

This protocol describes the synthesis of a secondary amine from this compound and a primary amine.

Materials:

-

This compound

-

Benzylamine (or other primary amine)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol

-

Acetic acid

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-